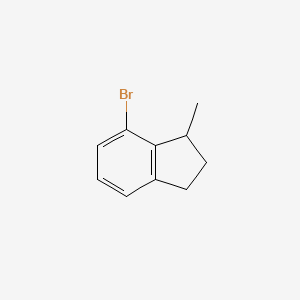

7-bromo-1-methyl-2,3-dihydro-1H-indene

Description

Structural Context and Significance within Organic Chemistry

The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This structural motif is a cornerstone in organic chemistry, serving as the core for numerous complex molecules. Indane and its substituted derivatives are prevalent in a variety of biologically active compounds and natural products. Their rigid framework and the ability to introduce substituents at various positions on both the aromatic and aliphatic rings make them versatile scaffolds for designing molecules with specific three-dimensional shapes and electronic properties.

Overview of Halogenated Indene (B144670) Derivatives in Chemical Research

Halogenation of the indene scaffold is a critical strategy in synthetic and medicinal chemistry. The introduction of a halogen atom, such as bromine, onto the aromatic ring significantly alters the molecule's electronic properties and provides a reactive "handle" for further chemical modifications. Bromo-substituted indenes and indanes are valuable intermediates in cross-coupling reactions (like Suzuki or Heck reactions), which are powerful methods for forming carbon-carbon bonds. This allows for the construction of more complex molecular architectures. Furthermore, halogen atoms can influence a molecule's lipophilicity and binding interactions with biological targets, making halogenated indenes a subject of interest in drug discovery and materials science. researchgate.netchemrxiv.org The synthesis of various bromo-indene derivatives, such as 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione, highlights their role as precursors to more complex heterocyclic systems. researchgate.net

Specific Research Focus: 7-Bromo-1-Methyl-2,3-Dihydro-1H-Indene

The compound this compound represents a specific example within the family of halogenated indanes. Its structure features the indane core with a bromine atom attached to the aromatic ring at position 7 and a methyl group at the benzylic position 1 of the five-membered ring. The presence of the methyl group at the C1 position introduces a chiral center, meaning the compound can exist as two distinct enantiomers.

While this compound is available from commercial suppliers, indicating its use in chemical synthesis, detailed research findings specifically focused on its synthesis or applications are not prevalent in publicly accessible literature. chiralen.com Its properties and potential reactivity can be inferred from its structure and the chemistry of related compounds. For instance, a plausible synthetic route could originate from 7-bromo-1-indanone (B39921) (CAS 125114-77-4). chemicalbook.com This precursor could undergo a reaction with a methylating agent, such as a Grignard reagent (methylmagnesium bromide), to form the corresponding tertiary alcohol, which would then be reduced to yield this compound. The bromine atom on the aromatic ring serves as a potential site for further functionalization via organometallic coupling reactions.

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.09 g/mol |

| Structure | A benzene ring fused to a cyclopentane ring, with a bromine at position 7 and a methyl group at position 1. |

| Synonyms | 7-bromo-1-methylindan |

Structure

3D Structure

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

7-bromo-1-methyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7H,5-6H2,1H3 |

InChI Key |

XYVIQPVQAJXLNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 1 Methyl 2,3 Dihydro 1h Indene

Retrosynthetic Analysis and Identification of Key Intermediates

A logical retrosynthetic analysis of the target molecule, 7-bromo-1-methyl-2,3-dihydro-1H-indene, suggests a pathway that hinges on the formation and modification of an indanone precursor. The saturated cyclopentane (B165970) ring of the target molecule can be derived from the reduction of an indene (B144670) double bond. This indene is, in turn, formed through the dehydration of a tertiary alcohol.

The key disconnection strategy involves the C1-methyl bond, which can be formed via the nucleophilic addition of a methyl organometallic reagent to a ketone. This leads to the identification of 7-bromo-1-indanone (B39921) as a crucial intermediate.

Further deconstruction of 7-bromo-1-indanone points to an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This reaction would cyclize a 3-arylpropanoic acid derivative, specifically 3-(2-bromophenyl)propanoic acid , which can be synthesized from simpler aromatic precursors like o-bromoacetophenone. guidechem.com This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.

Key Identified Intermediates:

7-bromo-1-indanone

7-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol

7-bromo-1-methyl-1H-indene

3-(2-bromophenyl)propanoic acid

Direct Functionalization Approaches

Direct functionalization methods to introduce the bromo and methyl groups onto a pre-formed indan (B1671822) skeleton are generally considered less efficient for achieving the desired 7-bromo-1-methyl isomer due to challenges in regioselectivity.

The direct bromination of 1-methyl-2,3-dihydro-1H-indene is an example of electrophilic aromatic substitution. The alkyl substituent on the benzene (B151609) ring is an activating group that directs incoming electrophiles to the ortho and para positions. In the case of the indan system, the fused ring's alkyl portion directs substitution to the 4- and 6-positions. The 7-position is sterically hindered and electronically disfavored for direct electrophilic attack by bromine. Therefore, attempting to directly brominate 1-methyl-2,3-dihydro-1H-indene would likely result in a mixture of 4-bromo and 6-bromo isomers, with negligible formation of the desired 7-bromo product.

Introducing the methyl group at the C1 position via direct alkylation of a pre-brominated indan, such as 7-bromo-2,3-dihydro-1H-indene, is also problematic. Methods like Friedel-Crafts alkylation are generally not suitable for introducing a methyl group at a specific benzylic position on an existing saturated ring without rearrangement or competing reactions. A more viable strategy, which falls under multi-step synthesis, involves the methylation of a carbonyl group, as discussed in the following sections.

Multi-Step Synthesis from Precursor Aromatic and Alicyclic Compounds

A multi-step pathway beginning with appropriately substituted aromatic compounds is the most documented and reliable method for preparing specifically substituted indans like this compound. This approach builds the dihydroindene ring system with the bromine atom already in place, followed by the introduction of the methyl group.

The cornerstone of this synthetic route is the formation of the indanone ring via an intramolecular Friedel-Crafts reaction. rsc.org This method provides a robust way to construct the bicyclic core.

The synthesis of the key intermediate, 7-bromo-1-indanone , can be achieved through several routes. One established method involves the intramolecular cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acyl chloride, often using a strong acid catalyst like polyphosphoric acid (PPA). masterorganicchemistry.comguidechem.com Alternatively, 7-bromo-1-indanone can be prepared by the oxidation of 7-bromoindan-1-ol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). benchchem.com

Table 1: Synthesis of Key Intermediate 7-Bromo-1-Indanone

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Intramolecular Friedel-Crafts Acylation | 3-(2-bromophenyl)propanoic acid | Polyphosphoric Acid (PPA) or SOCl₂ then AlCl₃ | 7-Bromo-1-indanone |

| 2 | Oxidation | 7-bromoindan-1-ol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | 7-Bromo-1-indanone |

With the key intermediate, 7-bromo-1-indanone, in hand, a sequence of well-established functional group interconversions is employed to arrive at the final product.

Introduction of the Methyl Group: The C1-methyl group is introduced by reacting 7-bromo-1-indanone with a methyl organometallic reagent. The Grignard reaction, using methylmagnesium bromide (CH₃MgBr) , is a highly effective method. masterorganicchemistry.comvaia.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the indanone, and subsequent acidic workup yields the tertiary alcohol, 7-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol . researchgate.netvaia.com

Dehydration to Form Indene: The tertiary alcohol is then subjected to acid-catalyzed dehydration to form the corresponding alkene. researchgate.net Treatment with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, removes the hydroxyl group as water and generates a double bond. doubtnut.comdoubtnut.com This reaction typically yields a mixture of indene isomers, primarily 7-bromo-1-methyl-1H-indene (the more substituted and stable product according to Zaitsev's rule) and 7-bromo-1-methylene-2,3-dihydro-1H-indene. vedantu.com

Reduction to Dihydroindene (Indan): The final step is the saturation of the indene double bond to yield the target dihydroindene. This is accomplished via catalytic hydrogenation. odoo.comlibretexts.org The indene intermediate is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or platinum dioxide (PtO₂). nih.govlibretexts.org This reaction proceeds via syn-addition of hydrogen atoms across the double bond, converting the indene into the final saturated product, This compound . libretexts.org

Table 2: Multi-Step Synthesis from 7-Bromo-1-Indanone

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Grignard Reaction | 7-Bromo-1-indanone | 1. CH₃MgBr, THF/Ether 2. H₃O⁺ (workup) | 7-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol |

| 2 | Dehydration | 7-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol | H₂SO₄ or p-TsOH, Heat | 7-bromo-1-methyl-1H-indene |

| 3 | Catalytic Hydrogenation | 7-bromo-1-methyl-1H-indene | H₂, Pd/C or PtO₂ | This compound |

Catalytic Approaches to 2,3-Dihydro-1H-Indene Functionalization

Catalytic methods are central to the efficient synthesis and functionalization of the 2,3-dihydro-1H-indene (indane) framework. These approaches offer high levels of selectivity and are often more environmentally benign than stoichiometric methods. For a molecule such as this compound, catalytic reactions can be employed both for the creation of the core structure and for the subsequent modification of the bromo substituent.

The bromine atom at the 7-position of the indane ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming C-C bonds and involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. differencebetween.com Research on related bromo-substituted heterocyclic systems, such as 7-bromoindazoles, has demonstrated the feasibility of Suzuki-Miyaura couplings at the 7-position. nih.gov For instance, successful couplings have been achieved using various palladium catalysts and bases. nih.gov A ligand-free approach has also been reported for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with arylboronic acids, which could be adapted for the 7-bromo isomer. youtube.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | K₂CO₃ | PEG400 | 110 | youtube.com |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | Analogous Systems |

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl halide. iupac.org This palladium-catalyzed process could be used to couple this compound with various alkenes to introduce new unsaturated side chains. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. iupac.orgwikipedia.org

Sonogashira Coupling: To introduce an alkyne substituent at the 7-position, the Sonogashira coupling is the reaction of choice. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. youtube.comgoogle.com This method is highly effective for creating C(sp²)-C(sp) bonds.

Buchwald-Hartwig Amination: For the formation of a C-N bond at the 7-position, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. nih.govrsc.org Studies on related bromo-substituted indoles and other heterocycles have shown the broad applicability of this reaction. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) or Pd(II) with phosphine (B1218219) ligands |

| Heck | Alkene | C-C | Pd(0) or Pd(II) with phosphine ligands or N-heterocyclic carbenes (NHCs) |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst with Cu(I) cocatalyst |

| Buchwald-Hartwig | Amine | C-N | Pd(0) or Pd(II) with specialized phosphine ligands (e.g., XPhos, SPhos) |

The introduction of the methyl group at the 1-position of the indane scaffold can be achieved through various methods. When a chiral center is desired, stereoselective approaches are necessary.

A common route involves the use of the precursor 7-bromo-1-indanone. This ketone can be subjected to a Grignard reaction with a methylmagnesium halide (e.g., MeMgBr) to form the tertiary alcohol, 7-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol. Subsequent dehydration to the corresponding alkene, 7-bromo-1-methyl-1H-indene, followed by stereoselective hydrogenation of the double bond can yield the desired chiral product. The enantioselective hydrogenation of substituted indenes can be achieved using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands. rsc.orgnih.gov

Another approach is the Wittig reaction on 7-bromo-1-indanone. iupac.orgwikipedia.org This would involve reacting the ketone with a methylidenephosphorane (e.g., Ph₃P=CH₂) to form 7-bromo-1-methylene-2,3-dihydro-1H-indene. youtube.com This exocyclic alkene can then undergo enantioselective hydrogenation to introduce the chiral methyl group. nih.gov

Direct asymmetric methylation of 7-bromo-1-indanone is a more atom-economical approach. This could potentially be achieved through the use of a chiral auxiliary or a chiral catalyst in combination with a methylating agent. While specific examples for this exact substrate are not prevalent in the literature, the principles of asymmetric α-alkylation of ketones are well-established.

Alternatively, the enantioselective reduction of 7-bromo-1-indanone to the corresponding chiral alcohol, 7-bromo-2,3-dihydro-1H-inden-1-ol, can be accomplished using chiral reducing agents such as those derived from BINOL and lithium aluminum hydride, or through catalytic transfer hydrogenation with a chiral catalyst. wikipedia.org The resulting chiral alcohol can then be converted to the target compound through a substitution reaction, for example, via its tosylate or mesylate derivative.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Efficiency: Routes commencing from 7-bromo-1-indanone are generally efficient as the starting ketone can be prepared in good yield. masterorganicchemistry.com The introduction of the methyl group via a Grignard reaction is typically high-yielding. organic-chemistry.org The subsequent dehydration and hydrogenation steps are also generally efficient processes. The Wittig olefination is also a reliable method, though it involves the preparation of the ylide reagent. wikipedia.org

In terms of functionalizing the bromo group, Suzuki-Miyaura and Buchwald-Hartwig aminations are known for their high efficiency and broad substrate scope, often providing excellent yields under optimized conditions. nih.govyoutube.comnih.gov The Heck and Sonogashira reactions are also highly effective, although the yields can be more substrate-dependent. iupac.orgyoutube.com

Selectivity: A key consideration is the stereoselectivity at the 1-position. Routes that proceed through an alkene intermediate (from dehydration of the tertiary alcohol or from a Wittig reaction) offer the opportunity for highly enantioselective hydrogenation using well-established chiral catalysts. This provides excellent control over the final stereochemistry of the methyl group. Direct asymmetric reduction of the 7-bromo-1-indanone to the chiral alcohol, followed by substitution, is another viable stereoselective route. wikipedia.org

Regioselectivity is a major advantage of using a pre-functionalized starting material like 7-bromo-1-indanone. This ensures that the subsequent cross-coupling reactions occur specifically at the 7-position, avoiding the formation of isomers that could result from direct bromination of a 1-methylindane core.

Reactivity and Mechanistic Investigations of 7 Bromo 1 Methyl 2,3 Dihydro 1h Indene

Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring of 7-bromo-1-methyl-2,3-dihydro-1H-indene is a key functional group that enables a variety of synthetic transformations. These reactions primarily involve its replacement with other atoms or functional groups through nucleophilic aromatic substitution or metal-mediated coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic halides. nih.gov In the context of this compound, SNAr reactions would involve the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

The general mechanism for an SNAr reaction proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order generally being F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more susceptible to nucleophilic attack. savemyexams.comchemguide.co.uk However, the strength of the carbon-halogen bond is also a critical factor, with weaker bonds being easier to break. chemguide.co.uk

For SNAr reactions to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge of the Meisenheimer complex through resonance. In the case of this compound, the dihydroindene ring itself does not provide significant activation for SNAr reactions. Therefore, direct nucleophilic substitution of the bromine atom by common nucleophiles under standard SNAr conditions is expected to be challenging without further activation of the aromatic ring.

In some cases, SN2-type reactions at the bromine center of polyfluorobromobenzenes have been observed to compete with SNAr pathways, particularly with carbon-centered nucleophiles in the gas phase. nih.gov However, this is less common for non-fluorinated bromoarenes in solution.

Metal-Mediated Coupling Reactions (beyond synthesis)

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most common and versatile methods for the functionalization of aryl halides like this compound. thieme-connect.de These reactions typically involve a palladium catalyst and have become indispensable in modern organic synthesis. organic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.govsemanticscholar.org For this compound, a Suzuki coupling with an arylboronic acid would yield a 7-aryl-1-methyl-2,3-dihydro-1H-indene derivative. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates. mdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orglibretexts.org This reaction provides a direct method for the synthesis of arylamines from this compound. The reaction is highly versatile, accommodating a wide range of amines, including primary and secondary amines, and various aryl halides. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability of this reaction. wikipedia.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction could be used to introduce a vinyl group at the 7-position of the dihydroindene ring. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. nih.gov

Table of Metal-Mediated Coupling Reactions:

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System (Examples) |

| Suzuki-Miyaura Coupling | Arylboronic acid | 7-Aryl-1-methyl-2,3-dihydro-1H-indene | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | N-(1-Methyl-2,3-dihydro-1H-inden-7-yl)amine | Pd₂(dba)₃ with ligands like BINAP, XPhos |

| Heck Reaction | Alkene | 7-Vinyl-1-methyl-2,3-dihydro-1H-indene | Pd(OAc)₂, Pd/C |

Reactivity of the Dihydroindene Ring System

The dihydroindene ring system of this compound also possesses reactive sites, namely the aromatic portion and the five-membered alicyclic ring.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the dihydroindene system can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgbyjus.commasterorganicchemistry.com The existing substituents on the ring, the bromo group and the fused alkyl ring, will direct the position of the incoming electrophile. The bromine atom is an ortho-, para-directing deactivator, while the alkyl group (the fused five-membered ring) is an ortho-, para-directing activator. The regiochemical outcome of an EAS reaction will depend on the interplay of these directing effects and the specific reaction conditions. For instance, nitration using reagents like potassium nitrate (B79036) and sulfuric acid could introduce a nitro group onto the aromatic ring. Friedel-Crafts alkylation or acylation could also be employed to introduce alkyl or acyl groups, respectively, although these reactions have limitations, such as not being successful on strongly deactivated rings. libretexts.orgbyjus.com

Transformations of the Five-Membered Alicyclic Ring (e.g., Oxidation, Reduction)

The five-membered alicyclic ring of the dihydroindene system can undergo various transformations. Oxidation reactions can convert the methylene (B1212753) groups to ketones or alcohols, depending on the oxidizing agent and reaction conditions. For example, oxidation could potentially lead to the formation of an indanone derivative. Conversely, reduction reactions, such as catalytic hydrogenation, can further saturate the ring system, although the existing aromatic ring is generally stable to hydrogenation under standard conditions used for saturating C=C double bonds. The presence of the methyl group at the benzylic position can influence the reactivity of this ring. The transformation of five-membered rings embedded in polycyclic aromatic systems can also be achieved through mechanisms like the Methyl Addition-Cyclization (MAC) mechanism, which involves the addition of a methyl radical followed by cyclization and rearrangement to form a six-membered ring. osti.gov

Stereochemical Aspects of Reactions Involving the Methyl Group and Ring Chirality

The presence of a chiral center at the C1 position, bearing the methyl group, introduces stereochemical considerations into the reactions of this compound. Reactions that occur at or near this chiral center can proceed with retention, inversion, or racemization of the stereochemistry. The outcome depends on the reaction mechanism. For example, SN2 reactions typically proceed with inversion of stereochemistry, while SN1 reactions, which involve a planar carbocation intermediate, often lead to racemization. chemguide.co.ukyoutube.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 7-bromo-1-methyl-2,3-dihydro-1H-indene can be achieved, providing unambiguous evidence of its covalent framework and stereochemistry.

High-resolution ¹H NMR spectroscopy provides critical information regarding the electronic environment, connectivity, and number of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ), coupling constants (J), and multiplicities of these signals are key to assigning each proton to its specific position within the indene (B144670) structure.

Detailed analysis of the aromatic region would reveal the substitution pattern on the benzene (B151609) ring. The aliphatic protons of the five-membered ring and the methyl group would appear in the upfield region of the spectrum, with their multiplicities providing direct evidence of neighboring protons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | 3.2 - 3.5 | Quartet (q) | 7.0 - 8.0 |

| H-2 (α) | 1.9 - 2.1 | Multiplet (m) | - |

| H-2 (β) | 2.4 - 2.6 | Multiplet (m) | - |

| H-3 (α) | 2.8 - 3.0 | Triplet of Doublets (td) | - |

| H-3 (β) | 3.0 - 3.2 | Triplet of Doublets (td) | - |

| H-4 | 7.2 - 7.4 | Doublet (d) | 7.5 - 8.5 |

| H-5 | 6.9 - 7.1 | Triplet (t) | 7.5 - 8.5 |

| H-6 | 7.3 - 7.5 | Doublet (d) | 7.5 - 8.5 |

| 1-CH₃ | 1.2 - 1.4 | Doublet (d) | 7.0 - 8.0 |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A quantitative ¹³C NMR analysis, which requires longer relaxation delays, can be used to determine the relative number of each type of carbon atom, further confirming the molecular structure.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type (from DEPT) |

| C-1 | 40 - 45 | CH |

| C-2 | 30 - 35 | CH₂ |

| C-3 | 35 - 40 | CH₂ |

| C-3a | 145 - 150 | C |

| C-4 | 125 - 130 | CH |

| C-5 | 128 - 132 | CH |

| C-6 | 120 - 125 | CH |

| C-7 | 115 - 120 | C-Br |

| C-7a | 140 - 145 | C |

| 1-CH₃ | 15 - 20 | CH₃ |

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, especially the connectivity of quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group at the C-1 position.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern of this compound would provide valuable information for confirming its structure. Expected fragmentation pathways would include the loss of the methyl group, the bromine atom, and cleavages of the five-membered ring, all of which would be consistent with the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be predicted based on the analysis of similar substituted indane and aromatic bromide compounds.

The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group and the dihydro-indene ring would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The presence of the aromatic ring will give rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are expected in the fingerprint region (below 1000 cm⁻¹). The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-2960 | Medium to Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |

| CH₂ | Bending (Scissoring) | ~1450 | Medium |

| CH₃ | Bending (Asymmetric) | ~1465 | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700-900 | Strong |

| C-Br | Stretching | 500-600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of related brominated indanone structures provides insight into the expected solid-state conformation. The indane core is nearly planar, with the five-membered ring adopting a slight envelope or twist conformation. The bromine atom would be located on the aromatic ring, and the methyl group would be attached to the chiral center at the C1 position of the dihydroindene ring. A crystallographic study would definitively establish the stereochemistry and packing interactions within the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 6.0 - 8.0 |

| c (Å) | 14.0 - 16.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1100 - 1400 |

| Z | 4 |

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the analysis of substituted indane derivatives.

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for this compound. Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength.

A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile or methanol and water, possibly with a buffer to control pH. Isocratic or gradient elution could be employed to achieve optimal separation from any impurities or related substances. Validation of the method would include assessing parameters such as linearity, precision, accuracy, and specificity to ensure its reliability for quantitative analysis.

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

GC-MS is a powerful tool for the analysis of volatile compounds, providing both separation and structural information. For this compound, GC-MS analysis would allow for the determination of its retention time and the study of its mass spectral fragmentation pattern.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways would likely involve the loss of the methyl group (M-15) and fragmentation of the dihydroindene ring. The mass spectrum of the related compound 2-methyl-2,3-dihydro-1H-indene shows a prominent peak corresponding to the loss of a methyl group. A similar fragmentation would be expected for the title compound.

Table 4: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment | Significance |

| 210/212 | [C₁₀H₁₁Br]⁺ | Molecular Ion (M⁺) |

| 195/197 | [C₉H₈Br]⁺ | Loss of CH₃ |

| 131 | [C₁₀H₁₁]⁺ | Loss of Br |

| 116 | [C₉H₈]⁺ | Loss of Br and CH₃ |

Computational and Theoretical Studies on 7 Bromo 1 Methyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 7-bromo-1-methyl-2,3-dihydro-1H-indene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to determine key structural parameters.

The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For the title compound, this would involve defining the puckering of the five-membered ring and the orientation of the methyl and bromo substituents. The resulting optimized geometry corresponds to a minimum on the potential energy surface.

Illustrative Data Table of Predicted Geometric Parameters (DFT/B3LYP/6-31G(d))

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (aliphatic) Bond Length | ~1.53 - 1.55 Å |

| C-H (methyl) Bond Length | ~1.10 Å |

| C-C-C (in five-membered ring) | ~103° - 112° |

Note: These values are hypothetical and serve as examples of what DFT calculations would produce.

For even greater accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energies, such as heats of formation and reaction energies. For a molecule like this compound, high-accuracy calculations would be valuable for benchmarking the results from more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surface Exploration

The five-membered ring of the 2,3-dihydro-1H-indene scaffold is not planar. This puckering, along with the rotation of the methyl group, gives rise to different conformers. A conformational analysis would explore the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. libretexts.orgyoutube.comlibretexts.org

This analysis is typically performed by systematically changing specific dihedral angles (e.g., those defining the ring pucker and methyl group orientation) and calculating the energy at each point. The results can be visualized as a 1D or 2D plot of energy versus the scanned coordinate(s). The minima on this surface correspond to stable conformers, while the maxima represent transition states for conformational changes. libretexts.orgyoutube.com For this compound, the analysis would reveal the preferred puckering of the cyclopentane (B165970) ring and the rotational preference of the methyl group relative to the bromine atom.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the mechanisms of chemical reactions involving this compound. For instance, reactions such as nucleophilic substitution at the benzylic position or electrophilic aromatic substitution on the benzene (B151609) ring could be investigated.

This involves identifying the transition state (TS) structure, which is the highest energy point along the reaction coordinate. nih.govox.ac.uk By locating the TS and calculating its energy, the activation energy of the reaction can be determined, providing insights into the reaction rate. Frequency calculations are also performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predicted shifts, when compared to experimental data, can help confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of the infrared spectrum, with specific peaks corresponding to the stretching and bending modes of different functional groups (e.g., C-H, C-Br, C=C).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the wavelengths of light the molecule absorbs.

Illustrative Data Table of Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Feature | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br) | ~115 - 125 ppm |

| ¹H NMR | Chemical Shift (CH₃) | ~1.2 - 1.5 ppm |

| IR | Vibrational Frequency (C-Br stretch) | ~550 - 650 cm⁻¹ |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSAR) in Indene (B144670) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For a class of compounds like indene derivatives, a QSAR model could be developed to predict a particular property, such as toxicity or binding affinity to a biological target. nist.govjchemlett.com

While no specific QSAR studies on this compound are available, one could be theoretically constructed. This would involve:

Dataset Assembly: A series of indene derivatives with known experimental data for a specific activity would be collected.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each compound in the series, including this compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model would be rigorously tested.

Such a model could then be used to predict the activity of new, untested indene derivatives. Studies on halogenated derivatives have shown the importance of descriptors related to electrophilicity and molecular size in predicting their biological effects. aimspress.comnih.gov

Synthetic Applications and Advanced Materials Precursors

Role as a Key Building Block in Non-Biological Organic Synthesis

The 7-bromo-1-methyl-2,3-dihydro-1H-indene molecule serves as a versatile building block in organic synthesis, primarily due to the presence of the bromine atom on the aromatic ring. This halogen atom acts as a synthetic handle, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Bromination is a foundational step in functionalizing aromatic cores like dihydroindenone, allowing for subsequent chemical modifications. nih.gov

The utility of brominated indenes as synthetic intermediates is well-established. For instance, multi-brominated indene (B144670) derivatives are recognized as versatile starting materials for a variety of more complex indene and indacene structures. researchgate.net The bromo-group on the 7-position of the indene scaffold can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse functional groups, including alkyl, aryl, and alkynyl moieties, thereby expanding the molecular complexity and diversity of the resulting products.

Furthermore, the dihydroindene core itself can be subject to various transformations. The methyl group at the 1-position introduces chirality, making it a valuable precursor for asymmetric synthesis. The general reactivity of the indene framework allows for its incorporation into larger, more complex molecular architectures. organic-chemistry.org

Utilization in the Synthesis of Functionalized Polymers and Oligomers

The reactive nature of the carbon-bromine bond in this compound makes it a prime candidate for the synthesis of functionalized polymers and oligomers. This monomer can be incorporated into polymer backbones or used as an initiator or terminating agent. A key strategy involves the post-polymerization functionalization of polymers containing bromo-substituted units. mdpi.com

One prominent method for such modification is the Ullmann coupling reaction, a copper-catalyzed process that can convert a carbon-bromine bond into a carbon-nitrogen bond. mdpi.com This allows for the introduction of amine-containing functionalities onto a polymer chain, which can significantly alter the material's properties, such as thermal stability, solubility, and surface characteristics. For example, a polymer synthesized with bromo-substituted monomers can be subsequently reacted with aniline (B41778) to introduce secondary amine groups, enhancing properties relevant for applications like gas capture. mdpi.com

Moreover, bromo-functionalized monomers can be polymerized through various controlled polymerization techniques. The resulting polymers, bearing pendant bromo-methyl-dihydroindene units, would possess reactive sites along their chains, available for a multitude of chemical transformations. This approach is analogous to the synthesis of other functional polymers where monomers containing reactive groups are employed to create materials for specific industrial applications, such as rubbery polymers with improved filler compatibility. google.com

Precursor for Catalytic Ligands in Transition Metal Chemistry (e.g., Ansa-Zirconocenes)

The indenyl fragment is a cornerstone in the design of ligands for transition metal catalysts, particularly for metallocenes used in olefin polymerization. Substituted indenes, like this compound, are crucial precursors for creating highly specialized ligands, such as those found in ansa-zirconocenes. These catalysts are known for their high activity and stereoselectivity in producing polymers like polypropylene. acs.orgresearchgate.net

The synthesis of an ansa-metallocene typically involves the deprotonation of an indenyl derivative to form an indenide anion. This anion is then reacted with a metal halide, such as zirconium tetrachloride (ZrCl₄) or titanium tetrachloride (TiCl₄). uni-konstanz.deuni-konstanz.de The substituents on the indenyl ring play a critical role in tuning the electronic and steric properties of the resulting catalyst, which in turn dictates its polymerization behavior.

The process for creating a dissymmetric bis(indenyl) zirconium complex, for example, involves the deprotonation of two different substituted indenes followed by reaction with an indenyl zirconium trichloride (B1173362) species. researchgate.net The this compound can serve as one of these indenyl precursors. The bromo-substituent offers a unique advantage: it can be retained in the final ligand structure to influence its electronic properties or it can be used as a reactive site for further modification of the ligand after the metallocene has been formed, allowing for the synthesis of highly tailored catalysts.

| Catalyst Component | Synthetic Role | Key Reaction | Reference |

| Substituted Indene | Ligand Precursor | Deprotonation to form indenide anion | researchgate.netuni-konstanz.de |

| Zirconium Tetrachloride | Metal Source | Reaction with indenide anion | acs.orguni-konstanz.de |

| Methylaluminoxane (MAO) | Activator/Co-catalyst | Activates the zirconocene (B1252598) complex | researchgate.net |

Application in the Development of Optoelectronic Materials and Devices (e.g., Polymer Solar Cells)

The conjugated system of the indene core, combined with the potential for extensive functionalization, makes this compound a promising building block for optoelectronic materials. These materials are central to devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The bromo-substituent is particularly useful, as it can facilitate the synthesis of larger conjugated systems through cross-coupling reactions. nih.gov

In the field of polymer solar cells (PSCs), bromo-functionalized conjugated polymers have been developed as cross-linkable anode interlayers. nih.gov The bromo groups can form robust, solvent-resistant films under UV irradiation, which is crucial for the fabrication of multilayer devices. Furthermore, the modification of polymer side chains with bromine can tune the material's surface energy, leading to improved morphology of the active layer and enhanced device efficiency. nih.gov

Indene derivatives have also been used to create non-fullerene acceptors (NFAs) for organic solar cells. For instance, the indene-C60 bisadduct (ICBA) has been shown to be an effective acceptor when blended with donor polymers like P3HT, leading to high-efficiency solar cells. researchgate.net The synthesis of dialkylmethylene-bridged oligo(phenylenevinylene)s from dibromo-indenes has yielded materials with attractive photophysical properties, suggesting that derivatives of this compound could be used to construct new chromophores for OSCs. researchgate.net The ability to fine-tune the electronic properties through substitution on the indene ring is critical for optimizing light absorption and charge transport in these devices. nih.gov

| Material/Device | Role of Bromo-Indene Derivative | Key Advantage | Reference |

| Polymer Solar Cells (PSCs) | Precursor for anode interlayer polymer | Cross-linkable, tunes surface energy, improves morphology | nih.gov |

| Organic Solar Cells (OSCs) | Building block for non-fullerene acceptors | Tunable electronic properties, enhances efficiency | researchgate.netmdpi.com |

| Oligo(phenylenevinylene)s | Synthetic building block | Leads to materials with attractive photophysical properties | researchgate.net |

Design and Synthesis of Novel Chemical Scaffolds from this compound

The unique structure of this compound makes it an excellent starting point for the design and synthesis of novel and complex chemical scaffolds for various applications, including medicinal chemistry and materials science. The term "scaffold" refers to a core molecular framework upon which diverse functional groups can be built.

The bromo-indene framework can be elaborated into more complex polycyclic systems. For example, through sequential Suzuki coupling and Scholl reactions, diiodoindenes have been converted into 13H-indeno[1,2-l]phenanthrenes, a class of compounds with potential as light-emitting materials. researchgate.net A similar strategy could be envisioned starting from the bromo-indene.

In medicinal chemistry, the development of novel scaffolds is crucial for drug discovery. The indanone core, a close relative of indene, has been used as a platform to develop potent kinase inhibitors. nih.gov Bromination of such cores is the first step toward functionalization at specific positions to achieve potent and selective inhibition of biological targets. nih.gov Similarly, brominated heterocycles derived from other starting materials have been synthesized as new scaffolds for discovering antimicrobial agents. researchgate.net The this compound scaffold, with its defined stereochemistry and reactive handle, provides a robust platform for creating libraries of diverse compounds for biological screening. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. For 7-bromo-1-methyl-2,3-dihydro-1H-indene, future efforts will likely focus on developing more environmentally benign synthesis protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Traditional electrophilic aromatic bromination often involves the use of elemental bromine, which poses significant handling risks and can lead to the formation of undesirable byproducts. wku.edu Modern greener alternatives aim to replace such hazardous reagents. Research is ongoing to develop and apply methodologies using safer bromine sources like N-bromosuccinimide (NBS) in conjunction with eco-friendly catalysts or activation methods. cambridgescholars.comorganic-chemistry.org For instance, procedures using NBS under aqueous conditions, potentially catalyzed by a simple organic molecule like mandelic acid, could offer a highly regioselective and safer route to brominated arenes. organic-chemistry.org Other approaches utilize sodium bromide (NaBr) with an oxidant like sodium perborate (B1237305) or Oxone, which are inexpensive, stable, and present a lower environmental impact. organic-chemistry.orgdigitellinc.com

Exploration of Unconventional Reactivity and Catalysis with the Compound

The bromine atom on the aromatic ring of this compound serves as a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Future research will likely delve into unconventional methods that expand the synthetic utility of this compound.

Palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, are established methods for forming new carbon-carbon bonds with bromoarenes. researchgate.net However, emerging research focuses on using more earth-abundant and less expensive metals like nickel or copper as catalysts. organic-chemistry.orgacs.org For example, nickel-catalyzed reductive coupling reactions can be used to connect aryl bromides with other organic fragments under mild conditions. acs.org The development of novel ligand systems for these metals could unlock new reactivity and selectivity patterns, enabling the synthesis of previously inaccessible derivatives of 1-methyl-2,3-dihydro-1H-indene.

Beyond standard cross-coupling, the compound could be a substrate for C-H activation reactions, where the existing methyl-indane scaffold directs the functionalization of other positions on the molecule. organic-chemistry.org Photocatalysis represents another frontier, using visible light to drive reactions under exceptionally mild conditions. A photoredox/nickel dual catalytic system, for example, could enable the coupling of the aryl bromide with radical precursors derived from a wide range of starting materials, significantly broadening the scope of accessible derivatives. nih.govnih.gov

Integration with Automation and High-Throughput Experimentation

The optimization of reaction conditions and the exploration of substrate scope are often labor-intensive and time-consuming processes. The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize this aspect of chemical research. rsc.orgnso-journal.org

For a molecule like this compound, automated systems can be programmed to rapidly screen a wide array of catalysts, ligands, bases, and solvents for a given cross-coupling reaction. nih.gov These platforms can perform dozens or even hundreds of experiments on a micro- or nanoscale, using minimal amounts of material and generating large datasets for analysis. nso-journal.org This allows for the rapid identification of optimal conditions for synthesizing a target derivative or for understanding the scope of a new catalytic method.

Automated synthesizers, which can use pre-packaged reagent cartridges for specific reaction types like Suzuki couplings or reductive aminations, can streamline the creation of libraries of indane derivatives. youtube.comsigmaaldrich.com By combining the bromo-indene core with a diverse set of building blocks in an automated fashion, researchers can quickly generate collections of novel compounds for screening in drug discovery or materials science applications. researchgate.netresearchgate.net This approach accelerates the discovery process by shifting the bottleneck from manual synthesis to data analysis and biological or material testing. mdpi.com

Advanced In-Situ Spectroscopic Studies of Reactions

A deep understanding of reaction mechanisms is crucial for developing more efficient and selective chemical transformations. Advanced in-situ spectroscopic techniques, often referred to as operando spectroscopy when coupled with simultaneous activity measurement, allow researchers to observe the chemical species present in a reaction vessel in real-time. hidenanalytical.comwikipedia.orgnumberanalytics.com

For reactions involving this compound, techniques like in-situ Infrared (IR) or Raman spectroscopy can be used to monitor the consumption of the starting material and the formation of products and intermediates. numberanalytics.comornl.gov This is particularly valuable for studying complex catalytic cycles. For instance, in a palladium-catalyzed cross-coupling reaction, in-situ spectroscopy could help identify the active catalytic species, observe the oxidative addition of the aryl bromide to the metal center, and track the subsequent steps of the catalytic cycle.

This real-time monitoring provides direct evidence for proposed mechanistic pathways and can reveal unexpected phenomena, such as catalyst deactivation or the formation of transient intermediates. hiden.fr The insights gained from these studies are invaluable for rationally designing better catalysts and optimizing reaction conditions to improve yield, selectivity, and catalyst longevity, moving beyond traditional trial-and-error approaches.

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry and data science are becoming indispensable tools for modern chemical research. mdpi.com Theoretical insights, primarily from Density Functional Theory (DFT) calculations, can be used to predict the reactivity of molecules and to model the transition states of reactions, providing a powerful complement to experimental work.

For this compound, DFT calculations can be employed to understand its electronic structure and to predict its behavior in various reactions. For example, computational models can help explain the regioselectivity of further electrophilic substitutions or predict the activation barriers for its participation in catalytic cycles. digitellinc.com This predictive power can guide the design of experiments, allowing researchers to prioritize more promising reaction pathways and conditions.

Furthermore, the rise of data science and machine learning offers new ways to analyze large datasets generated from high-throughput experimentation. nih.govacs.org By developing quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of different aryl bromides (including substituted indanes) with their observed reactivity in a given transformation. nih.gov These models can then be used to predict the outcome of reactions with new, untested substrates, accelerating the exploration of chemical space and leading to the faster discovery of novel reactions and functional molecules.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 7-bromo-1-methyl-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated dihydroindenes typically involves halogenation of pre-functionalized indene scaffolds. For example:

- Friedel-Crafts alkylation followed by bromination (using or ) can introduce the methyl and bromo groups regioselectively .

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if aryl halide precursors are accessible .

- Yield optimization : Solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) significantly impact regioselectivity and byproduct formation. Evidence from analogous compounds shows yields ranging from 68% to 83% under optimized conditions .

Q. Q2. How should researchers safely handle this compound given its potential hazards?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Halogenated organic waste must be segregated in amber glass containers and processed by licensed facilities to avoid environmental contamination .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent bromine release .

Intermediate/Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., 1H NMR^1\text{H NMR}1H NMR, HRMS) during structural elucidation?

Methodological Answer:

- HRMS Validation : Compare observed values with theoretical masses (e.g., : calc. 210.0084, found 210.0086) to confirm molecular formula .

- NMR Artifact Identification : Diastereotopic protons in the dihydroindene ring often split into complex multiplets. Use -DEPT or 2D-COSY to distinguish overlapping signals .

- IR Cross-Check : Look for carbonyl or C-Br stretches (e.g., 560–600 cm) to confirm functional group integrity .

Q. Q4. What strategies improve the drug-likeness of this compound derivatives in medicinal chemistry?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to lower logP values. For example, substituting the methyl group with a hydroxymethyl moiety reduces logP from 3.2 to 2.1 .

- Bioavailability Screening : Use in vitro assays (e.g., Caco-2 permeability) to assess absorption. Analogous compounds show moderate permeability (P = 5–10 × 10 cm/s) .

- Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) to mitigate toxicity risks .

Q. Q5. How can computational modeling guide the design of this compound-based catalysts?

Methodological Answer:

- DFT Calculations : Optimize transition states for bromine-mediated coupling reactions (e.g., ~25 kcal/mol for C-Br activation) .

- Docking Studies : Simulate binding interactions with target enzymes (e.g., kinases) using AutoDock Vina. Bromine’s steric bulk may enhance selectivity by occupying hydrophobic pockets .

- QSAR Models : Correlate Hammett constants () with catalytic activity to predict substituent effects .

Q. Q6. What analytical techniques are critical for quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) to separate brominated byproducts (retention time ~12–15 min) .

- GC-MS Headspace Analysis : Detect residual solvents (e.g., DCM) at ppm levels with DB-5MS columns .

- ICP-OES : Quantify bromine content (>99.5% purity required for pharmacological studies) .

Advanced Mechanistic and Optimization Questions

Q. Q7. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The methyl group at position 1 directs electrophilic substitution to the para position (C4 or C6) due to steric shielding .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring stronger bases (e.g., -BuOK) for Suzuki couplings .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions (-20°C) favor kinetic products (e.g., mono-substitution), while higher temperatures promote di-substitution .

Q. Q8. What methodologies address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Flow Chemistry : Continuous reactors minimize exothermic hazards in bromination steps, improving scalability (yield increase from 65% to 78%) .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and costs .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.